2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of dihydroisoindoloquinazolinones. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroisoindoloquinazolinones, including 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide, typically involves multicomponent reactions. One common method is the Povarov reaction, which involves the condensation of anilines, alkenes (such as trans-anethole, methyl eugenol, and indene), and 2-formylbenzoic acid in the presence of eutectic solvents bearing Lewis or Brønsted acids . This method provides straightforward and diastereoselective access to these alkaloid-like heterocyclic molecules.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to achieve high yields and purity. The use of reusable solvents and catalysts, such as eutectic mixtures, is a key aspect of industrial synthesis to ensure cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of dihydro derivatives .
Scientific Research Applications
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism by which 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be due to its ability to interfere with cellular processes critical for cancer cell survival and proliferation . The exact molecular targets and pathways are still under investigation, but it is thought to involve modulation of signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones: These compounds share a similar core structure and have shown antitumor activities.
5-vinyl dihydroisoindolo[2,1-a]quinolin-11-ones: These compounds also share structural similarities and have been synthesized using similar methods.
Uniqueness
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of the furan-2-ylmethyl group, which may contribute to its distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C22H17N3O4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H17N3O4/c26-19(23-12-14-6-5-11-29-14)13-24-20-15-7-1-2-8-16(15)22(28)25(20)18-10-4-3-9-17(18)21(24)27/h1-11,20H,12-13H2,(H,23,26) |
InChI Key |
NBMGTKIYKWNRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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